1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and an isopropylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and catalytic processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethan-1-one: Lacks the isopropylthio group, leading to different chemical properties and reactivity.
1-(4-Methylphenyl)-2-(isopropylthio)ethan-1-one: The methyl group alters the electronic properties and steric effects.
1-(4-Bromophenyl)-2-(isopropylthio)ethan-1-one: The bromine atom introduces different reactivity patterns compared to chlorine.
Uniqueness: 1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the combination of the chlorophenyl and isopropylthio groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
ISWXGIHGJBSJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.